(S)-tert-Butyl 2-(((R)-1-amino-1-oxopropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 2-((®-1-amino-1-oxopropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-((®-1-amino-1-oxopropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The process often starts with the preparation of the pyrrolidine ring, followed by the introduction of the carbamoyl group and the tert-butyl ester. The reaction conditions usually involve the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-((®-1-amino-1-oxopropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-tert-Butyl 2-((®-1-amino-1-oxopropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-((®-1-amino-1-oxopropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
N-t-BOC-MDMA: Another tert-butyl carbamate derivative with different applications.
Uniqueness
(S)-tert-Butyl 2-((®-1-amino-1-oxopropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H23N3O4 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23N3O4/c1-8(10(14)17)15-11(18)9-6-5-7-16(9)12(19)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H2,14,17)(H,15,18)/t8-,9+/m1/s1 |
InChI Key |
GSKBZBNOOCOWFV-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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